9beta-Pimara-7,15-dien-19-oic acid
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Overview
Description
9beta-pimara-7,15-dien-19-oic acid is a pimarane diterpenoid resulting from the oxidation of primary alcohol group of 9beta-pimara-7,15-dien-19-ol to the corresponding carboxylic acid. It is a pimarane diterpenoid and a monocarboxylic acid. It is a conjugate acid of a 9beta-pimara-7,15-dien-19-oate.
Scientific Research Applications
1. Potential Anti-Diabetic and Anti-Diabetic Complications Properties
9beta-Pimara-7,15-dien-19-oic acid, found in the roots of Aralia continentalis, shows promise in treating diabetes and its complications. It exhibits inhibitory activities against protein tyrosine phosphatase 1B (PTP1B) and rat lens aldose reductase (RLAR), both of which are significant in the context of diabetes (Jung et al., 2012).
2. Application in Photooxygenation Studies
The compound has been studied in photooxygenation reactions, demonstrating interesting chemical behavior under specific conditions. This research contributes to the understanding of its chemical properties and potential applications in synthesis and transformation studies (Cruz, Cerqueira, & Roque, 2003).
3. Biotransformation Using Microorganisms
The use of microorganisms like Aspergillus niger to transform this compound leads to the creation of novel derivatives. These derivatives are significant for exploring their potential in inhibiting vascular smooth muscle contraction, which is relevant in cardiovascular research (Severiano et al., 2013).
4. Potential in Treating Cardiovascular Disorders
Extracted from Viguiera arenaria, this compound has shown efficacy in inhibiting rat carotid rings contraction, suggesting a potential role in treating cardiovascular disorders (Ambrósio et al., 2002).
5. Inhibitory Effects on PTP1B and Potential Diabetes Treatment
Studies on diterpenes derived from Aralia continentalis indicate that compounds like this compound can inhibit PTP1B. This inhibition can potentially improve the insulin-dependent signaling pathway, offering a therapeutic approach for diabetes treatment (Jung et al., 2013).
6. Anti-Inflammatory Properties
This compound is identified as having significant anti-inflammatory activity, particularly in its ability to inhibit cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are important in inflammatory responses (Lim et al., 2009).
7. Role in Biosynthesis of Rice Phytoalexin
This compound participates in the biosynthesis of momilactone A, a rice diterpene phytoalexin. This involvement is critical for understanding plant defense mechanisms and developing agricultural strategies (Atawong, Hasegawa, & Kodama, 2002).
Properties
Molecular Formula |
C20H30O2 |
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Molecular Weight |
302.5 g/mol |
IUPAC Name |
(1S,4aR,4bR,7R,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,7,15-16H,1,6,8-13H2,2-4H3,(H,21,22)/t15-,16-,18-,19-,20+/m1/s1 |
InChI Key |
MXYATHGRPJZBNA-BDUQCRIQSA-N |
Isomeric SMILES |
C[C@]1(CC[C@@H]2C(=CC[C@@H]3[C@@]2(CCC[C@]3(C)C(=O)O)C)C1)C=C |
Canonical SMILES |
CC1(CCC2C(=CCC3C2(CCCC3(C)C(=O)O)C)C1)C=C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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